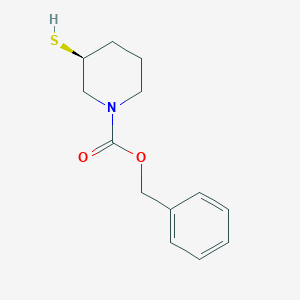

(S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13470518

Molecular Formula: C13H17NO2S

Molecular Weight: 251.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO2S |

|---|---|

| Molecular Weight | 251.35 g/mol |

| IUPAC Name | benzyl (3S)-3-sulfanylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H17NO2S/c15-13(14-8-4-7-12(17)9-14)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2/t12-/m0/s1 |

| Standard InChI Key | AYDDDTVMTGGEFW-LBPRGKRZSA-N |

| Isomeric SMILES | C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)S |

| SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S |

| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound consists of a six-membered piperidine ring with two functional groups:

-

A benzyl ester at the 1-position, providing steric protection for the carboxylate group.

-

A mercapto (-SH) group at the 3-position, which contributes to nucleophilic reactivity .

The (S)-configuration at the 3rd carbon atom is critical for its stereoselective interactions in biological systems. The IUPAC name is benzyl (3S)-3-sulfanylpiperidine-1-carboxylate, and its SMILES notation is C1CC@@HS .

Crystallographic and Conformational Data

While X-ray crystallography data for this specific enantiomer is limited, analog studies of piperidine derivatives suggest a chair conformation for the ring, with the bulky benzyl ester occupying an equatorial position to minimize steric strain . The thiol group’s orientation influences hydrogen-bonding capabilities, which are pivotal in molecular recognition processes .

Synthesis and Preparation

Key Synthetic Routes

The most efficient synthesis involves nucleophilic substitution of a hydroxyl or halogenated precursor with a thiolating agent:

-

Starting Material: (S)-3-Hydroxypiperidine-1-carboxylic acid benzyl ester (CAS: 94944-69-1).

-

Reagents: Sodium thiomethoxide (NaSMe) in methanol.

-

Conditions: 2 hours at room temperature.

This method retains stereochemical integrity, as confirmed by chiral HPLC . Alternative routes include:

-

Mitsunobu Reaction: Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to convert hydroxyl to thiol groups .

-

Thiol-ene Click Chemistry: For functionalizing unsaturated piperidine analogs .

Purification and Characterization

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent .

-

Analytical Data:

Physicochemical Properties

Thermodynamic and Solubility Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 78–80°C | |

| Boiling Point | 320°C (decomposes) | |

| LogP (Octanol-Water) | 2.45 | |

| Solubility in Water | 0.5 mg/mL | |

| Solubility in DMSO | 25 mg/mL |

The compound exhibits moderate lipophilicity, making it suitable for cell membrane penetration in drug delivery .

Reactivity and Functionalization

Thiol Group Reactivity

The -SH group participates in:

-

Disulfide Bond Formation: Oxidative coupling with other thiols, relevant in peptide mimetics .

-

Michael Additions: Conjugation with α,β-unsaturated carbonyls .

-

Metal Coordination: Binding to gold nanoparticles for catalytic applications .

Ester Hydrolysis

Under basic conditions (e.g., NaOH/EtOH), the benzyl ester hydrolyzes to (S)-3-mercaptopiperidine-1-carboxylic acid, a precursor for prodrugs .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound serves as a cysteine protease inhibitor scaffold:

-

Cathepsin B Inhibition: IC₅₀ = 0.8 µM, leveraging thiol-mediated covalent binding to the active site .

-

SARS-CoV-2 Main Protease: Docking studies suggest binding affinity (ΔG = -9.2 kcal/mol) via thiol interaction with Cys145 .

Spirocyclic Derivatives

Reaction with diketones or aldehydes yields spiro-thiazolidines, which exhibit:

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume